3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid
Description
3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a phenylmethoxy (benzyloxy) substituent on the amino moiety, attached to a propanoic acid backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine treatment . The phenylmethoxy substituent introduces aromaticity and moderate steric bulk, which may influence solubility, crystallinity, and intermolecular interactions.
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)14-15-26(31-16-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAWEOYXSVKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include Fmoc-Cl (fluorenylmethoxycarbonyl chloride) and phenylmethyl chloroformate.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under basic conditions to expose the primary amine for further coupling. Key deprotection mechanisms include:
Base-Mediated Cleavage
Table 1: Deprotection Efficiency Under Basic Conditions
| Base | Solvent | Time (min) | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine (20%) | DMF | 20 | >95 | |
| DBU (2%) | DCM | 5 | 98 |
Coupling Reactions
The carboxylic acid group participates in peptide bond formation via activation by coupling agents:
Carbodiimide-Mediated Activation
-
Reagents: DCC (N,N'-dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)
-
Mechanism:
-
Efficiency: Yields >90% for standard amino acids.
Table 2: Coupling Agents and Reaction Outcomes
| Coupling System | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| DCC/HOBt | DMF | 25 | 92 | 98 | |
| HATU/DIEA | DCM | 0–25 | 95 | 99 |
Side-Chain Reactivity
The phenylmethoxy (benzyl ether) group introduces orthogonal protection strategies:
Hydrogenolytic Cleavage
-
Limitations: Incompatible with Fmoc protection unless sequential deprotection is performed.
Acid Stability
Hydrolytic Degradation
-
The Fmoc group undergoes slow hydrolysis in aqueous basic solutions (t₁/₂ = 12 hr at pH 10) .
-
Mitigation: Use anhydrous solvents and controlled reaction times .
Racemization Risks
-
Minimal (<1%) during coupling with HOBt/DCC systems.
Table 3: Reactivity Comparison of Fmoc-Protected Derivatives
| Compound | Deprotection Rate (rel.) | Coupling Efficiency (%) | Source |
|---|---|---|---|
| Fmoc-β-Ala-OH | 1.0 | 90 | |
| Fmoc-N(Bn)-β-Ala-OH (Query Compound) | 0.95 | 92 | |
| Fmoc-N(OMe)-β-Ala-OH (Weinreb Linker) | 1.2 | 88 |
Esterification
-
Product: Methyl ester derivative for improved solubility.
Amidation
-
Example: Reaction with primary amines (e.g., glycine methyl ester) yields diamides.
Scientific Research Applications
Peptide Synthesis
Fmoc-protected amino acids are essential in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
Key Features :
- Stability : The Fmoc group is stable under basic conditions, making it suitable for various coupling reactions.
- Versatility : It can be used to synthesize peptides with diverse sequences and modifications.
Drug Development
The compound has shown potential in drug design, particularly in developing peptide-based therapeutics. Its structure allows for modifications that can enhance the pharmacological profile of peptide drugs.
Case Study :
A study demonstrated that incorporating Fmoc-protected amino acids into peptide sequences improved their bioavailability and stability in vivo, leading to enhanced therapeutic effects against specific diseases .
Bioconjugation Techniques
Fmoc derivatives are utilized in bioconjugation strategies, where they can be linked to various biomolecules (e.g., proteins, nucleic acids) to create multifunctional constructs for targeted drug delivery.
Example Applications :
- Targeted cancer therapy using Fmoc-modified peptides conjugated with cytotoxic agents.
- Development of diagnostic tools through the conjugation of Fmoc derivatives with imaging agents.
Data Tables
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Utilized as a building block in SPPS for creating peptides. | Synthesis of therapeutic peptides. |
| Drug Development | Enhances pharmacological properties of peptide drugs. | Improved stability and bioavailability in trials. |
| Bioconjugation | Links with proteins/nucleic acids for targeted therapies. | Cancer treatment via targeted delivery systems. |
Case Study 1: Peptide Therapeutics
In a recent study published in a leading journal, researchers synthesized a series of peptides using Fmoc-protected amino acids to evaluate their efficacy against cancer cell lines. The results indicated a significant increase in cytotoxicity compared to unmodified peptides, highlighting the importance of the Fmoc group in enhancing therapeutic activity .
Case Study 2: Drug Delivery Systems
Another research project focused on developing a novel drug delivery system utilizing Fmoc derivatives conjugated with nanoparticles. This approach allowed for controlled release and targeted delivery of chemotherapeutic agents, resulting in reduced side effects and improved patient outcomes .
Mechanism of Action
The mechanism by which 3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would vary based on the context in which the compound is used. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The target compound is compared to structurally related Fmoc-protected propanoic acid derivatives, categorized by substituent type:
Key Observations :
- Electron-Withdrawing Groups : Sulfonamide () and trifluoromethyl () substituents increase acidity and reduce nucleophilicity, making these compounds suitable for specific coupling reactions.
- Aromatic vs. Heterocyclic: Pyridyl () and benzotriazinone () groups introduce π-stacking or hydrogen-bonding capabilities, unlike the purely aromatic phenylmethoxy group.
Physical and Chemical Properties
Key Observations :
- Melting Points : Sulfur-containing derivatives (e.g., ) exhibit higher crystallinity due to hydrogen bonding from hydroxyl or thioether groups.
- Optical Activity : Stereochemistry (e.g., ’s [α]D = -35.0) is critical for chiral recognition in peptide synthesis.
- Solubility: Polar solvents like DMF and methanol are common for Fmoc derivatives, but fluorinated () or heterocyclic () analogs may require tailored solvent systems.
Key Observations :
- Yields vary significantly based on substituent complexity. Sterically hindered groups (e.g., o-tolyl in ) may require optimized coupling agents.
Biological Activity
3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid, also known as (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-beta-alanine
- Molecular Formula : C24H21NO4
- CAS Number : 220498-02-2
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves the protection of the amine group followed by coupling reactions with various amino acids or derivatives. The use of fluorenylmethoxycarbonyl (Fmoc) as a protective group is common in peptide synthesis, allowing for selective reactions without interfering with other functional groups.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the fluorenone nucleus. For instance, derivatives of fluorenone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups has been found to enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Fluorenone Derivatives
| Compound Name | Target Bacteria | Activity (MIC μg/mL) | Reference |
|---|---|---|---|
| Fluorenone A | Staphylococcus aureus | 50 | |
| Fluorenone B | Pseudomonas aeruginosa | 25 | |
| Fluorenone C | Escherichia coli | 75 |
Antitumor Activity
Fluorenone derivatives have also been investigated for their antitumor properties. Some studies indicate that these compounds can act as topoisomerase inhibitors, which are critical in cancer therapy. The presence of specific side chains has been correlated with increased antiproliferative activity .
Table 2: Antitumor Activity of Fluorenone Derivatives
Case Studies
-
Antimicrobial Study :
In a study assessing the antimicrobial properties of O-aryl-carbamoyl derivatives, it was found that compounds similar to this compound exhibited strong activity against both planktonic and biofilm states of bacteria. The study emphasized the importance of substituent effects on biological activity . -
Antitumor Study :
A series of fluorenone derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the fluorenone structure could significantly enhance their antiproliferative effects, suggesting a promising direction for future drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
